Comparative Minimum Effective Plasma Concentrations for Digitalis-Induced Arrhythmia in Dogs
In a comparative study of class I antiarrhythmics against canine digitalis-induced arrhythmia, AHR 10718 demonstrated a minimum effective plasma concentration (min PC) of 2.8±0.6 μg/ml [1]. This potency is intermediate between disopyramide (1.7±0.4 μg/ml) and procainamide (10.1±2.4 μg/ml), and is notably distinct from SUN 1165 (0.92±0.19 μg/ml) [2]. This quantifies a clear and statistically robust difference in the dose required to achieve therapeutic effect in this specific, clinically-relevant model.
| Evidence Dimension | Minimum Effective Plasma Concentration (min PC) for Digitalis-Induced Arrhythmia |
|---|---|
| Target Compound Data | 2.8±0.6 μg/ml (mean±S.D., n=6) |
| Comparator Or Baseline | Disopyramide: 1.7±0.4 μg/ml; Procainamide: 10.1±2.4 μg/ml; SUN 1165: 0.92±0.19 μg/ml |
| Quantified Difference | AHR 10718 is 1.65x more potent than disopyramide, 3.6x less potent than SUN 1165, and 3.6x more potent than procainamide (ratios calculated from mean values). |
| Conditions | Canine digitalis arrhythmia model; intravenous administration; plasma concentration measured at time of arrhythmia suppression. |
Why This Matters
This data demonstrates that AHR 10718 occupies a unique potency niche for this indication, requiring careful dose selection that cannot be extrapolated from the more widely studied disopyramide or procainamide.
- [1] Mitsuhashi H, Hashimoto K. Antiarrhythmic profile of a new class 1 drug, AHR 10718, on canine atrial and ventricular arrhythmia models. The Japanese Journal of Pharmacology. 1988;46(4):349-358. View Source
- [2] Hashimoto K, Ishii M, Komori S, Mitsuhashi H. Canine digitalis arrhythmia as a model for detecting Na-channel blocking antiarrhythmic drugs: a comparative study using other canine arrhythmia models and the new antiarrhythmic drugs, propafenone, tocainide, and SUN 1165. Heart Vessels. 1985 Feb;1(1):29-35. View Source
